Niobium(5+);oxygen(2-)

Dielectric thin films MIM capacitors High-κ dielectrics

Niobium pentoxide (Nb₂O₅, CAS 12627-00-8) is a wide-bandgap (~3.4 eV) transition metal oxide semiconductor that exhibits n-type conductivity. As a member of the Group V transition metal oxide family alongside Ta₂O₅ and V₂O₅, Nb₂O₅ finds industrial use as a high-κ dielectric in integrated capacitors , an intercalation pseudocapacitive material for high-rate energy storage , a water-tolerant solid acid catalyst for biomass conversion , and a photocatalyst for environmental remediation.

Molecular Formula Nb2O5
Molecular Weight 265.81 g/mol
CAS No. 12627-00-8
Cat. No. B077233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium(5+);oxygen(2-)
CAS12627-00-8
Molecular FormulaNb2O5
Molecular Weight265.81 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5]
InChIInChI=1S/2Nb.5O/q2*+5;5*-2
InChIKeyURLJKFSTXLNXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Pentoxide (Nb₂O₅) CAS 12627-00-8: Technical Baseline & Procurement Context


Niobium pentoxide (Nb₂O₅, CAS 12627-00-8) is a wide-bandgap (~3.4 eV) transition metal oxide semiconductor that exhibits n-type conductivity. As a member of the Group V transition metal oxide family alongside Ta₂O₅ and V₂O₅, Nb₂O₅ finds industrial use as a high-κ dielectric in integrated capacitors [1], an intercalation pseudocapacitive material for high-rate energy storage [2], a water-tolerant solid acid catalyst for biomass conversion [3], and a photocatalyst for environmental remediation [4]. Its crystalline polymorphism (TT-, T-, B-, and H-phase Nb₂O₅) directly governs its functional properties, meaning phase specification is a critical procurement parameter that distinguishes supplier offerings [2].

Why Generic 'Niobium Pentoxide' Substitution Fails: Phase, Proximity, and Performance Interdependencies


Treating 'Nb₂O₅' as a commodity oxide invites performance failure: the orthorhombic T-phase essential for intercalation pseudocapacitance is not interchangeable with the amorphous or hexagonal phases more commonly supplied [1]; crystallization temperature, and therefore process thermal budget, shifts by more than 250 °C depending on whether the film is pure Nb₂O₅ or a solid solution with Ta₂O₅ [2]; and surface acidity, which determines catalytic activity in aqueous-phase reactions, varies with calcination history and cannot be inferred from bulk stoichiometry alone [3]. Without quantitative specification of polymorph, particle morphology, and thermal history, a lower-cost generic oxide may fail to deliver the target dielectric constant, rate capability, or catalytic turnover.

Quantitative Differentiation Evidence for Nb₂O₅ (CAS 12627-00-8) vs. Closest Analogs


Dielectric Constant Superiority of Nb₂O₅ over Ta₂O₅: DFT-Predicted and Experimentally Validated

First-principles DFT calculations predict that the orthorhombic polymorph of Nb₂O₅ achieves a directionally averaged dielectric constant of up to 77, substantially exceeding the maximum value of 42 calculated for Ta₂O₅ in the same crystal symmetry [1]. This ~83% higher polarizability has been experimentally corroborated: anodized Nb₂O₅ thin films exhibit a dielectric constant k ≈ 41, compared to k ≈ 25 for equivalently processed Ta₂O₅ films [2]. The higher intrinsic k of Nb₂O₅ directly translates to a greater capacitance density for planar MIM capacitors.

Dielectric thin films MIM capacitors High-κ dielectrics

Nb₂O₅ Crystallization Temperature Advantage for Low-Thermal-Budget MIM Capacitor Processing

In a direct head-to-head comparison, hexagonal Nb₂O₅ thin films crystallize at less than 500 °C, which is more than 250 °C lower than the crystallization temperature required for Ta₂O₅ thin films (>750 °C) [1]. When used as a nucleation layer, Nb₂O₅ enables Ta₂O₅ to crystallize at less than 500 °C via heteroepitaxy, yielding a Ta₂O₅/Nb₂O₅ bilayer with a dielectric constant of 50 after a 500 °C process [1]. Furthermore, substituting only 10% Nb₂O₅ into Ta₂O₅ to form (Ta₀.₉Nb₀.₁)₂O₅ reduces the crystallization temperature from 700 °C (pure Ta₂O₅) to 550 °C while simultaneously increasing the dielectric constant by approximately 20% [1].

Crystallization temperature MIM capacitors Low-temperature fabrication

Superior Photocatalytic Cr(VI) Reduction Efficiency of Nb₂O₅ vs. TiO₂ Benchmark

In a head-to-head photocatalytic comparison under equivalent experimental conditions, Nb₂O₅ reduced 20% more Cr(VI) than TiO₂, the industry-standard photocatalyst [1]. Non-calcined Nb₂O₅ achieved optimal performance at pH 2, 250 W radiation intensity, 10 mg L⁻¹ initial Cr(VI) concentration, and 1.5 g L⁻¹ catalyst loading [1]. While TiO₂ is the default procurement choice for photocatalytic applications, Nb₂O₅ demonstrates a quantifiable performance advantage for Cr(VI) remediation.

Photocatalysis Environmental remediation Cr(VI) reduction

Nb₂O₅ Dominance as Water-Tolerant Lewis Acid Catalyst vs. TiO₂, ZrO₂, and ZnO

In a comparative evaluation of solid acid catalysts for the aqueous-phase Cannizzaro conversion of pyruvaldehyde to lactic acid, Nb₂O₅ was identified as the most active and most stable catalyst among the tested oxides [1]. While TiO₂ and ZrO₂ also exhibited water-tolerant Lewis acid activity, ZnO underwent rapid deactivation due to amorphous carbonaceous deposit formation [1]. The study established a direct correlation between catalyst acidity and activity, with Nb₂O₅ outperforming all comparators, making it the preferred choice for continuous-flow aqueous biomass upgrading processes.

Solid acid catalysis Biomass conversion Lewis acidity

Narrower Band Gap of Nb₂O₅ vs. Ta₂O₅ for Visible-Light Photocatalytic Applications

Photoelectrochemical measurements on anodically grown oxides establish the band gap of Nb₂O₅ at 3.4 eV, compared to 4.1 eV for Ta₂O₅ [1]. This 0.7 eV narrower band gap shifts the absorption edge further into the near-UV/visible region, making Nb₂O₅ more suitable for photocatalytic applications where maximizing solar spectrum utilization is critical. The band gap of Ta-Nb mixed oxides varies monotonically between these endpoints, confirming that Nb₂O₅ incorporation is the key lever for band gap reduction in the Group V oxide family [1].

Band gap engineering Photocatalysis Visible light absorption

Intercalation Pseudocapacitance in Orthorhombic Nb₂O₅: Rate-Independent Charge Storage vs. Surface-Limited Oxides

Orthorhombic T-Nb₂O₅ exhibits a distinct intercalation pseudocapacitance mechanism wherein charge storage capacity is largely independent of charge/discharge rate, a behavior not observed in conventional pseudocapacitive oxides such as RuO₂·xH₂O or MnO₂ that rely on surface-confined redox reactions [1]. Kinetics analysis of T-Nb₂O₅ shows currents that vary inversely with time and redox peaks with minimal voltage offsets even at high cycling rates [1]. Thick electrodes (up to 40 μm) of T-Nb₂O₅ maintain high-rate capability because the crystalline network provides two-dimensional Li⁺ transport pathways with minimal structural change upon intercalation [1]. The charge-storage capacity of T-Nb₂O₅ remains mostly independent of rate, unlike typical battery materials that suffer from solid-state diffusion limitations [1].

Pseudocapacitance Energy storage Li-ion intercalation

Best Research & Industrial Application Scenarios for Nb₂O₅ (CAS 12627-00-8) Based on Quantitative Evidence


High-Capacitance-Density Integrated MIM Capacitors for DRAM and Decoupling

Nb₂O₅ is the preferred dielectric when maximizing capacitance per unit area is the primary design objective. Its experimentally validated k ≈ 41 provides a >60% capacitance density advantage over Ta₂O₅ (k ≈ 25) at equivalent film thickness [1]. Moreover, its low crystallization temperature (<500 °C) enables integration into BEOL process flows where Ta₂O₅ would remain amorphous and exhibit lower k [2]. Specification during procurement should require the hexagonal or orthorhombic phase, as these polymorphs deliver the highest dielectric response [1].

High-Rate Li-Ion Hybrid Supercapacitors and Fast-Charging Anodes

Orthorhombic T-Nb₂O₅ is uniquely suited for electrochemical energy storage devices requiring simultaneous high energy density and high power density. Its intercalation pseudocapacitance mechanism enables charge-storage capacity that is largely independent of rate, a property not shared by surface-redox pseudocapacitors or diffusion-limited battery materials [3]. Even in thick electrode configurations (up to 40 μm), the material retains high-rate capability [3]. Procurement must explicitly specify the orthorhombic T-phase (often termed TT-Nb₂O₅ in older literature) and appropriate mesoporous or nanocrystalline morphology.

Aqueous-Phase Biomass Upgrading via Solid Acid Catalysis

For continuous-flow conversion of bio-derived platform molecules (e.g., glycerol, pyruvaldehyde) to value-added chemicals such as lactic acid, Nb₂O₅ outperforms TiO₂, ZrO₂, and ZnO in both catalytic activity and hydrothermal stability [4]. Its water-tolerant Lewis acid sites remain active under conditions that rapidly deactivate ZnO via coking [4]. Procurement specifications should include surface acidity (μmol g⁻¹) and calcination temperature, as these parameters directly govern catalytic turnover.

Visible-Light Photocatalytic Environmental Remediation

Nb₂O₅ offers a 0.7 eV narrower band gap (3.4 eV) compared to Ta₂O₅ (4.1 eV), improving solar spectrum utilization for photocatalytic degradation of organic pollutants and reduction of toxic heavy metals such as Cr(VI) [5]. It delivers a quantifiable 20% improvement in Cr(VI) reduction over the industry-standard TiO₂ photocatalyst [6]. Procurement should favor high-surface-area, non-calcined Nb₂O₅ to maximize adsorption capacity and photocatalytic efficiency [6].

Quote Request

Request a Quote for Niobium(5+);oxygen(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.